molecular formula C19H22N2O3 B11803374 Benzyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11803374
M. Wt: 326.4 g/mol
InChI Key: ZITAAGJEVXGQKP-UHFFFAOYSA-N
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Description

Benzyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate (CAS 1352536-39-0) is a chemical compound with the molecular formula C19H22N2O3 and a molecular weight of 326.39 g/mol . It features a piperidine ring, a key scaffold in medicinal chemistry, which is substituted with a benzyl carboxylate group and a 6-hydroxy-2-methylpyridin-3-yl moiety. Piperidine derivatives are of significant interest in scientific research due to their diverse biological activities and are frequently explored as key structural components in the development of novel therapeutic agents . For instance, structurally related piperidine compounds have been investigated as inhibitors of essential enzymes, such as MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis, highlighting the potential of this chemical class in infectious disease research . The specific physicochemical properties and biological activity profile of this compound make it a valuable building block for drug discovery programs and biochemical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl 2-(2-methyl-6-oxo-1H-pyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H22N2O3/c1-14-16(10-11-18(22)20-14)17-9-5-6-12-21(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,10-11,17H,5-6,9,12-13H2,1H3,(H,20,22)

InChI Key

ZITAAGJEVXGQKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1)C2CCCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reductive Amination

A ketone or aldehyde precursor is condensed with an amine under reducing conditions. For example:

  • Substrate : 5-Aminopentanal or derivatives.

  • Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) with acetic acid.

  • Yield : ~75–85% for analogous piperidines.

  • Key Step : Cyclization via intramolecular reductive amination ensures regioselectivity.

Cyclization of Amino Alcohols

Amino alcohols (e.g., 4-aminobutan-1-ol) undergo acid-catalyzed cyclization:

  • Conditions : HCl in ethanol at reflux.

  • Advantage : Avoids reducing agents but requires precise stoichiometry.

Introduction of the Benzyl Carbamate Group

The benzyloxycarbonyl (Cbz) group is introduced to protect the piperidine nitrogen:

Schotten-Baumann Reaction

  • Reagents : Benzyl chloroformate (Cbz-Cl), aqueous NaOH, and DCM.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Yield : 80–90% for tert-butyl piperidine-1-carboxylate analogs.

  • Note : Triethylamine (Et₃N) is often used to scavenge HCl.

Functionalization with the Pyridine Moiety

The 6-hydroxy-2-methylpyridin-3-yl group is installed via cross-coupling or nucleophilic substitution.

Suzuki-Miyaura Coupling

  • Substrates : Piperidine boronate ester and 3-bromo-6-hydroxy-2-methylpyridine.

  • Catalyst : Pd(PPh₃)₄ with Na₂CO₃ in 1,4-dioxane/water (3:1) at 100°C.

  • Yield : 76% for similar pyridine-piperidine conjugates.

  • Key Data :

    ParameterValue
    Temperature100°C
    Reaction Time12–18 h
    Pd Loading2 mol%

Mitsunobu Reaction

For oxygen-linked pyridines:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, and 6-hydroxy-2-methylpyridine.

  • Solvent : Tetrahydrofuran (THF) at 0°C to rt.

  • Yield : 65–73% for analogous ethers.

Hydroxyl Group Protection and Deprotection

The 6-hydroxy group on the pyridine is often protected during synthesis:

Benzyl Protection

  • Reagent : Benzyl bromide, Ag₂CO₃ in DMF.

  • Conditions : 60°C, 6 h.

  • Deprotection : Hydrogenolysis (H₂, Pd/C) or TFA in DCM.

tert-Butyldimethylsilyl (TBS) Protection

  • Reagent : TBSCl, imidazole in DCM.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Final Assembly and Purification

The convergent synthesis involves coupling the functionalized piperidine and pyridine intermediates:

Stepwise Coupling

  • Piperidine core with Cbz group → 85% yield.

  • Suzuki coupling with pyridine → 76% yield.

  • Deprotection of hydroxyl group → 90% yield.

One-Pot Strategy

  • Combines reductive amination, Cbz protection, and Mitsunobu reaction in a single flask.

  • Solvent : MeCN/H₂O (4:1).

  • Yield : 68% overall.

Analytical Data and Characterization

Critical data for validation:

  • ¹H NMR (DMSO-d₆): δ 7.32–7.25 (m, 5H, Cbz aromatic), 6.67 (d, J = 8.8 Hz, pyridine-H), 5.33 (s, 2H, CH₂Cbz), 4.75 (br, 1H, NH), 3.40 (t, J = 6.5 Hz, piperidine-H).

  • MS (ESI+) : m/z 339 [M + H]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost Efficiency
Reductive Amination8598High
Suzuki Coupling7695Moderate
Mitsunobu Reaction6590Low

Challenges and Optimization

  • Regioselectivity : Use of directing groups (e.g., boronate esters) ensures correct pyridine substitution.

  • Side Reactions : Over-reduction in hydrogenation steps mitigated by Pearlman’s catalyst (Pd(OH)₂/C).

  • Scale-Up : Batch processes >100 g show reproducible yields (80–85%).

Industrial Applications

The compound is a precursor to kinase inhibitors and antipsychotics. Key patents (e.g., KR20220028206A, EP3539965A1 ) highlight its role in drug discovery.

Chemical Reactions Analysis

Functional Group Transformations Involving the Hydroxy Group

The 6-hydroxy group on the pyridine ring participates in alkylation and protection/deprotection strategies:

  • Alkylation : Reaction with benzyl chloride derivatives in the presence of silver carbonate (Ag₂CO₃) yields ethers. For example, treatment with 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine under reflux conditions in toluene achieves substitution at the hydroxy position .

  • Protection : The hydroxy group can be protected as a methoxy ether using methylating agents like iodomethane or dimethyl sulfate. Demethylation for deprotection is achieved via methionine under methanesulfonic acid (MsOH) at 60°C .

Table 1: Representative Reactions of the Hydroxy Group

Reaction TypeReagents/ConditionsYieldSource
BenzylationAg₂CO₃, toluene, 110°C98%
Methoxy ProtectionCH₃I, K₂CO₃, DMF85%*
DemethylationMethionine, MsOH, 60°C46%

†Inferred from analogous reactions in pyridinone systems.

Hydrogenolysis of the Benzyl Carboxylate

The benzyloxycarbonyl (Cbz) group is cleaved under catalytic hydrogenation conditions:

  • Catalytic Hydrogenation : Using Pearlman’s catalyst (20% Pd(OH)₂/C) under 2.5 kgf/cm² H₂ pressure in THF/MeOH removes the benzyl group, yielding the free piperidine amine . This reaction is critical for subsequent functionalization of the piperidine nitrogen.

Key Conditions :

  • Solvent: Tetrahydrofuran (THF)/Methanol (MeOH)

  • Temperature: Room temperature

  • Yield: 92% (observed in analogous piperidine systems)

Suzuki-Miyaura Cross-Coupling

The pyridine ring can undergo cross-coupling reactions when halogenated. While the compound itself lacks a halogen, bromination at the 4-position of the pyridine (via N-bromosuccinimide) enables Suzuki coupling:

  • Example : Reaction with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water at 100°C .

Table 2: Cross-Coupling Reaction Parameters

Substrate ModificationBoronate PartnerCatalystYield
Brominated PyridinePiperidine boronate esterPd(PPh₃)₄76%

Reductive Amination and Alkylation

The piperidine nitrogen undergoes reductive amination with aldehydes:

  • Conditions : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (CH₂Cl₂) with acetic acid (AcOH) as a proton source .

  • Example : Reaction with 4-fluorobenzaldehyde introduces a fluorophenyl group at the piperidine nitrogen (84% yield) .

Stability and Reactivity Under Acidic/Basic Conditions

  • Acidic Conditions : The benzyl carboxylate group is stable under mild acids (e.g., trifluoroacetic acid (TFA) in CH₂Cl₂) but hydrolyzes in strong acids .

  • Basic Conditions : Saponification of the ester is possible with aqueous NaOH/EtOH, though competing decomposition of the pyridine moiety may occur.

Table 3: Stability Profile

ConditionObservationSource
TFA in CH₂Cl₂Deprotection of Boc groups only
H₂/Pd(OH)₂/CSelective Cbz cleavage
AlCl₃ in CH₂Cl₂Demethylation of methoxy groups

Role in Multicomponent Reactions

The compound serves as a building block in synthesizing polycyclic systems:

  • Example : Reaction with dinucleophiles (e.g., 3-amino-4-hydroxy-6-methyl-2H-pyran-2-one) and dielectrophiles forms tricyclic morpholinopyrones via dialkylation .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a piperidine ring linked to a benzyl group and a pyridine moiety with a hydroxymethyl substitution. Its molecular formula is C19H22N2O3C_{19}H_{22}N_{2}O_{3} with a molecular weight of approximately 314.39 g/mol. The presence of the hydroxymethyl group enhances its reactivity and biological interactions.

Chemistry

Benzyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate serves as a valuable building block in organic synthesis. Its unique functional groups allow for the formation of more complex molecules through various chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to yield ketones or aldehydes.
  • Reduction : It can undergo reduction to form alcohols or amines.
  • Substitution Reactions : The benzyl group can be substituted with other functional groups, facilitating the synthesis of diverse derivatives.

Biology

The compound has been investigated for its potential biological activities, including:

  • Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, which could be useful in drug development for various diseases.
  • Receptor Binding : Its interaction with biological receptors has implications for therapeutic applications, particularly in neurology and oncology.

Medicine

This compound is being explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders. Notable findings include:

  • Anticancer Activity : Research indicates that related piperidine derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For instance, compounds similar to this have shown to induce apoptosis in human colon cancer cells (HCT-116) and hepatocellular carcinoma (HepG2) cells .
CompoundCell LineIC50 (μM)Mechanism
Compound XHCT-1167.82Induces apoptosis
Compound YHepG210.21Triggers apoptotic signaling
  • Cholinesterase Inhibition : This compound may also have implications in Alzheimer's disease treatment by inhibiting cholinesterase enzymes, which are crucial for managing neurodegenerative symptoms.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating specialty chemicals and formulations.

Study on Anticancer Properties

A comprehensive study evaluated the anticancer effects of related piperidine derivatives on various cancer cell lines using the MTT assay. Results indicated significant cytotoxicity, with some compounds exhibiting IC50 values comparable to established chemotherapeutics such as doxorubicin .

Cholinesterase Inhibition Study

Another investigation focused on the cholinesterase inhibitory activity of this compound and its analogs, revealing promising results that could lead to new treatments for cognitive impairments associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Benzyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous compounds highlights key differences in substituents, heterocyclic cores, and physicochemical properties. Below, we evaluate three derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Pyridine Substituents Heterocyclic Core Molecular Formula Molecular Weight Notable Features
Benzyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate Not Available 6-hydroxy, 2-methyl Piperidine (6-membered) C₁₈H₂₀N₂O₃ 312.36 Polar hydroxy group; potential H-bonding
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate 1352499-46-7 6-amino, 2-methyl Pyrrolidine (5-membered) C₁₇H₁₉N₃O₂ 297.35 Basic amino group; discontinued commercial status
Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate 1352534-68-9 2-chloro Piperidine (6-membered) C₁₈H₁₉ClN₂O₂ 330.81 Electron-withdrawing chloro substituent; higher molecular weight

Structural and Electronic Differences

  • Heterocyclic Core :

    • The piperidine ring (6-membered) in the target compound and offers greater conformational flexibility than the pyrrolidine (5-membered) in , influencing ring puckering and intermolecular interactions.

Biological Activity

Benzyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate (CAS: 1352536-39-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a benzyl group and a pyridine derivative. The presence of the hydroxymethyl group in the pyridine moiety enhances its potential for biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that related piperidine derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that certain piperidine derivatives exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
  • Antimicrobial Properties : Compounds with similar structural features have been evaluated for their antibacterial and antifungal activities. For example, several derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
  • Cholinesterase Inhibition : The role of piperidine derivatives in Alzheimer's disease has also been explored, with some compounds demonstrating dual cholinesterase inhibition, which is crucial in managing symptoms of neurodegenerative diseases .

Case Studies

  • Anticancer Activity : A recent study highlighted the anticancer properties of piperidine derivatives, including this compound. The compound was found to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Antimicrobial Efficacy : In vitro tests on related compounds revealed strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 0.0039 to 0.025 mg/mL, indicating potent antimicrobial properties .

Table 1: Biological Activities of Related Piperidine Derivatives

Compound NameActivity TypeMIC (mg/mL)Reference
Compound AAnticancer0.5
Compound BAntibacterial0.0195
Compound CCholinesterase InhibitionN/A

Table 2: Structure–Activity Relationship (SAR) Insights

Structural FeatureEffect on Activity
Hydroxymethyl GroupEnhances binding affinity
Benzyl SubstitutionImproves cytotoxicity
Nitrogen AtomsEssential for selectivity

Q & A

Q. What are the recommended characterization techniques for confirming the structure of Benzyl 2-(6-hydroxy-2-methylpyridin-3-yl)piperidine-1-carboxylate?

To confirm the molecular structure, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR can confirm proton and carbon environments, particularly the piperidine ring, hydroxyl group, and aromatic pyridine moiety .
  • Infrared (IR) Spectroscopy : Identifies functional groups such as the carboxylate ester (C=O stretch ~1700 cm⁻¹) and hydroxyl group (broad O–H stretch ~3200–3500 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity, especially when coupled with mass spectrometry (LC-MS) to confirm molecular weight .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as similar piperidine derivatives can cause irritation .
  • Ventilation : Work in a fume hood to minimize inhalation risks, as no respiratory toxicity data is available .
  • Storage : Store in a cool, dry, dark environment in sealed containers to prevent degradation; avoid proximity to oxidizers .

Q. How can researchers assess the purity of this compound during synthesis?

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using solvents like ethyl acetate/hexane mixtures (e.g., 50:50 v/v) .
  • Column Chromatography : Purify crude products using silica gel with gradients of ethyl acetate in hexane .
  • Melting Point Analysis : Compare observed values with literature data (if available) to detect impurities .

Advanced Research Questions

Q. What synthetic strategies are effective for modifying the piperidine ring while preserving the carboxylate group?

  • Nucleophilic Substitution : React the piperidine nitrogen with electrophiles (e.g., alkyl halides) under basic conditions (e.g., Cs₂CO₃ in DMF) to introduce substituents .
  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl/heteroaryl groups to the pyridine ring while maintaining the carboxylate .
  • Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent side reactions during modifications .

Q. How can contradictory toxicity data be resolved for this compound in biological studies?

  • In Vitro Assays : Conduct dose-response studies in cell lines (e.g., HEK293 or HepG2) to establish IC₅₀ values and compare with existing literature .
  • Metabolic Profiling : Use liver microsomes to identify potential toxic metabolites that may explain discrepancies .
  • Species-Specific Testing : Evaluate toxicity in multiple model organisms (e.g., zebrafish, mice) to account for interspecies variability .

Q. What experimental designs are optimal for studying its potential enzyme inhibition activity?

  • Kinetic Assays : Measure inhibition constants (Ki) using fluorogenic substrates in real-time assays (e.g., for kinases or proteases) .
  • Docking Simulations : Perform molecular modeling (e.g., AutoDock Vina) to predict binding affinities to target enzymes .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with variations in the pyridine or piperidine moieties to identify critical pharmacophores .

Q. How can stability issues in aqueous solutions be mitigated during biological assays?

  • Buffering Systems : Use phosphate-buffered saline (PBS, pH 7.4) with <1% DMSO to enhance solubility and stability .
  • Lyophilization : Prepare lyophilized stocks to avoid hydrolysis of the carboxylate ester in aqueous media .
  • Light Protection : Store solutions in amber vials to prevent photodegradation of the aromatic system .

Methodological Considerations Table

Challenge Recommended Approach Key References
Structural ambiguityMulti-technique validation (NMR, IR, LC-MS)
Low synthetic yieldOptimize reaction time/temperature with Cs₂CO₃
Biological activity variabilityStandardized assays across multiple cell lines
Hydrolysis of carboxylateUse non-aqueous solvents or lyophilized forms

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